methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate
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Overview
Description
Methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a leucine derivative linked to a methoxy and methylsulfanyl-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate typically involves the reaction of leucine with 2-methoxy-4-(methylsulfanyl)benzoic acid. The process generally includes the following steps:
Esterification: Leucine is esterified to form methyl leucinate.
Acylation: Methyl leucinate is then acylated with 2-methoxy-4-(methylsulfanyl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Temperature Control: Maintaining an optimal temperature to ensure maximum reaction efficiency.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: A precursor in the synthesis of the compound.
Sulmazole and Isomazole: Cardiotonic drugs that share structural similarities with the compound.
Uniqueness
Methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its leucine derivative structure differentiates it from other similar compounds, providing unique opportunities for research and application.
Properties
Molecular Formula |
C16H23NO4S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C16H23NO4S/c1-10(2)8-13(16(19)21-4)17-15(18)12-7-6-11(22-5)9-14(12)20-3/h6-7,9-10,13H,8H2,1-5H3,(H,17,18) |
InChI Key |
RWZLJFSDXAIIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)SC)OC |
Origin of Product |
United States |
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